molecular formula C8H13N3 B13317057 2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13317057
M. Wt: 151.21 g/mol
InChI Key: VOULNOYUCHWHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features the pyrazolo[1,5-a]pyrimidine core, a privileged structure known for its wide range of biological activities and strong potential in targeted cancer therapy . As a notable class of fused bicyclic heterocycles, pyrazolo[1,5-a]pyrimidines have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in disrupting aberrant signaling pathways in cancers . Their mechanism often involves acting as ATP-competitive inhibitors of kinases that are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . Beyond oncology, this chemical scaffold is highly versatile and has shown promise in the development of fluorophores for optical applications and chemosensors due to its tunable photophysical properties . The structural motif is also a key intermediate in multi-step synthetic routes for creating more complex molecules, including dual inhibitors and glycohybrids with enhanced biological activity . The presence of the dimethyl substituents in the 2 and 5 positions can influence the electronic properties and overall molecular conformation, which are critical for fine-tuning interactions with biological targets . Researchers utilize this core structure to develop novel therapeutic agents against challenging targets such as CK2, EGFR, B-Raf, and CDKs, as well as in the design of potent and selective PI3Kδ inhibitors for inflammatory and autoimmune diseases . This product is offered for research purposes as a building block in these exploratory applications. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-3-4-11-8(9-6)5-7(2)10-11/h5-6,9H,3-4H2,1-2H3

InChI Key

VOULNOYUCHWHLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=CC(=N2)C)N1

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-CH₃, 5-CH₃ C₈H₁₃N₃ 151.21 Fully hydrogenated pyrimidine ring
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 5-CH₃, 7-CH₃ C₈H₁₃N₃ 151.21 Positional isomer; altered electronic effects
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-Br, 2-CH₃, 6-CH₃ C₈H₁₂BrN₃ 230.10 Bromine enhances reactivity
5-(3-Fluorophenyl)-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3-F-C₆H₄), 7-keto C₁₈H₁₅FN₆O₂ 366.35 Aromatic and ketone functionalities
2-Amino-5-(4-hydroxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 2-NH₂, 5-(4-OH-C₆H₄), 7-keto C₁₉H₁₈N₆O₃ 378.14 Polar substituents improve solubility

Key Observations:

Substituent Position : Positional isomers like 2,5- vs. 5,7-dimethyl derivatives exhibit distinct electronic profiles. The 2,5-dimethyl variant likely has lower polarity due to symmetrical methyl placement, whereas 5,7-dimethyl derivatives may show altered π-stacking interactions .

Ring Saturation : Fully hydrogenated pyrimidine rings (as in the target compound) vs. partially unsaturated or keto-substituted analogs (e.g., dihydro-7(4H)-ones) influence conformational flexibility and metabolic stability .

Key Observations:

Regioselectivity : The synthesis of 3,5-disubstituted derivatives (e.g., 7-trifluoromethyl analogs) requires careful control of reaction conditions to avoid competing pathways .

Multicomponent Reactions : Dihydro derivatives (e.g., 4g, 4i) are efficiently synthesized via one-pot methods using aromatic aldehydes, enabling rapid diversification .

Catalysis: Ultrasonic irradiation and aqueous-alcohol media improve yields in dihydro-pyrazolo[1,5-a]pyrimidinone syntheses .

Biological Activity

2,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8_8H13_{13}N3_3
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1690706-35-4

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multistep reactions starting from readily available precursors. The methods often focus on optimizing yield and purity while exploring various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the potent anticancer effects of this compound derivatives. For instance:

  • Dual CDK2/TRKA Inhibition : Compounds derived from this scaffold have shown significant inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cell cycle regulation and cancer progression. One study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines using these derivatives .
  • Cell Cycle Arrest : Specific derivatives demonstrated the ability to induce G0–G1 phase arrest in RFX 393 cancer cells. The treated populations increased significantly compared to controls (84.36% vs. 57.08%), indicating effective modulation of the cell cycle .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring can enhance biological activity. For example:

CompoundPosition of ModificationBiological Activity
6n4-positionBroad-spectrum anticancer activity
6s3-positionEnhanced CDK2/TRKA inhibition
6t6-positionSignificant cytotoxicity against RFX 393 cells

These findings suggest that strategic substitutions can lead to improved efficacy against various cancer types.

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been explored for other therapeutic potentials:

  • Anti-inflammatory : Some compounds exhibit anti-inflammatory properties by inhibiting key inflammatory pathways.
  • CNS Activity : Certain derivatives act as central nervous system agents, showing promise in treating neurological disorders .

Case Studies

  • Inhibition of Tubulin Polymerization : A study demonstrated that specific pyrazolo derivatives inhibited tubulin polymerization with IC50 values ranging from 0.42 to 0.49 μM, comparable to established agents like colchicine . This suggests a mechanism of action relevant for developing new antitumor agents.
  • Antiproliferative Effects : Compounds were tested against MCF-7 breast cancer cell lines and exhibited significant antiproliferative effects, reinforcing their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic methodologies for 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclization of substituted pyrazole precursors with carbonyl-containing reagents. For example:

  • Condensation reactions : Reacting 3,5-dimethylpyrazole derivatives with ketones (e.g., 2-chloro-3,3-dimethylbutan-2-one) under basic conditions (e.g., KOH/ethanol) to induce cyclization .
  • Microwave-assisted synthesis : Optimized for higher yields and reduced reaction times, particularly when using continuous flow reactors for industrial-scale production .
  • Post-functionalization : Introducing methyl groups via alkylation or employing pre-functionalized intermediates (e.g., methyl-substituted aminopyrazoles) to streamline synthesis .

Q. How can purity and structural integrity be validated for this compound?

  • Chromatography : Use HPLC or GC-MS to assess purity, especially after synthetic steps involving cyclopropyl or methyl group additions .
  • Spectroscopic techniques :
    • 1H/13C NMR : Confirm methyl group positions (e.g., δ 2.1–2.5 ppm for CH3 in pyrazole/pyrimidine rings) .
    • Mass spectrometry : Verify molecular weight (151.21 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in ring conformation or substituent orientation .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Polar aprotic solvents : DMF or DMSO enhance cyclization efficiency at 80–100°C .
  • Basic conditions : Sodium ethoxide or pyridine catalyze ring closure and minimize side reactions .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >85% yield .

Advanced Research Questions

Q. How does the 2,5-dimethyl substitution pattern influence biological activity compared to analogs?

  • Structure-activity relationship (SAR) :
    • Methyl groups at positions 2 and 5 : Enhance lipophilicity, improving blood-brain barrier penetration for neuroprotective applications .
    • Kinase inhibition : Methylation at position 2 increases selectivity for ATP-binding pockets in kinases (e.g., CDK2), as shown in analogs like 3-bromo-7-ethyl-6-methyl derivatives .
    • Anti-inflammatory activity : Methyl groups stabilize interactions with COX-2 active sites, reducing IC50 values compared to non-methylated analogs .
  • Comparative studies : Use molecular docking to compare binding affinities with non-methylated or mono-methylated derivatives .

Q. How can contradictory data in enzymatic inhibition assays be resolved?

  • Assay standardization :
    • Enzyme source : Use recombinant human kinases (e.g., CDK2) to minimize variability from animal-derived enzymes .
    • Control experiments : Include ATP-competitive inhibitors (e.g., staurosporine) to validate assay conditions .
  • Data normalization : Adjust for solubility differences (e.g., DMSO tolerance <1%) and use orthogonal assays (e.g., SPR for binding kinetics) .
  • Structural analogs : Test 5,7-dimethyl or 3-bromo derivatives to isolate substituent-specific effects .

Q. What strategies enable multi-target drug design using this scaffold?

  • Functionalization :
    • Position 3 : Introduce bromine or carboxamide groups to modulate kinase selectivity (e.g., JAK2 vs. CDK2) .
    • Position 7 : Add cyclopropyl or ethyl groups to enhance BBB penetration or anti-inflammatory activity .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., triazole rings) via Huisgen cycloaddition for dual-target inhibition .

Q. What computational tools predict pharmacokinetic properties for this compound?

  • ADMET profiling : Use SwissADME or ADMETLab to estimate logP (≈2.1), solubility (≈0.1 mg/mL), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding stability in kinase active sites (e.g., >50 ns simulations for CDK2) .
  • Toxicity prediction : ProTox-II or Derek Nexus assess hepatotoxicity and mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.